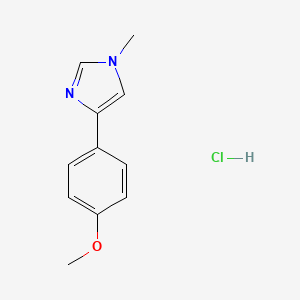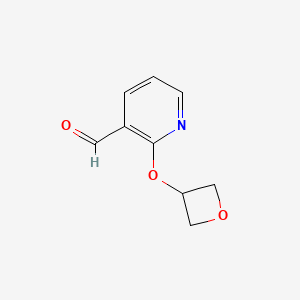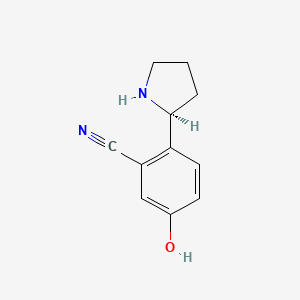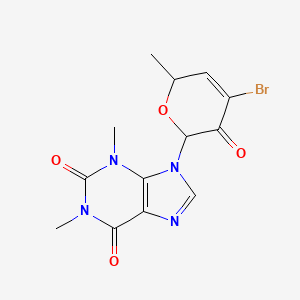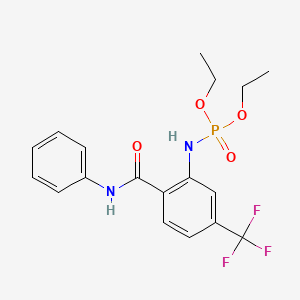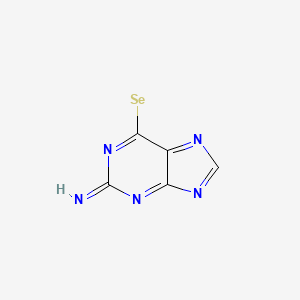
2-Amino-6H-purine-6-selenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6H-purine-6-selenone is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. The unique aspect of this compound is the presence of a selenium atom, which can impart distinct chemical and biological properties compared to other purines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-purine-6-selenone typically involves the introduction of a selenium atom into the purine structure. One common method is the reaction of 2-amino-6-chloropurine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-6H-purine-6-selenone can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenone back to selenide.
Substitution: The amino group or the selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学的研究の応用
2-Amino-6H-purine-6-selenone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of novel materials with unique electronic and optical properties due to the presence of selenium.
作用機序
The mechanism of action of 2-Amino-6H-purine-6-selenone involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with specific enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: Similar structure but with a chlorine atom instead of selenium.
2-Amino-6H-purine-6-thione: Contains a sulfur atom instead of selenium.
2-Amino-6H-purine-6-oxide: Contains an oxygen atom instead of selenium.
Uniqueness
The presence of the selenium atom in 2-Amino-6H-purine-6-selenone imparts unique chemical and biological properties. Selenium is known for its antioxidant properties and its role in redox biology, which can make this compound particularly interesting for studies related to oxidative stress and redox signaling. Additionally, selenium-containing compounds often exhibit distinct electronic and optical properties, making them valuable in materials science and industrial applications.
特性
分子式 |
C5H2N5Se |
|---|---|
分子量 |
211.07 g/mol |
InChI |
InChI=1S/C5H2N5Se/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,6H |
InChIキー |
FWAMAOZEBZAWPL-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=N)N=C(C2=N1)[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
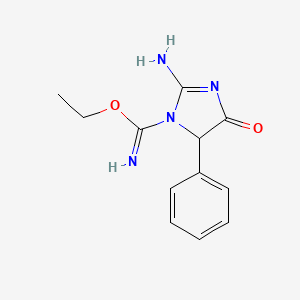
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)
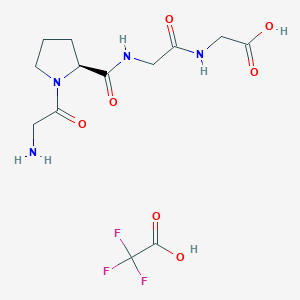
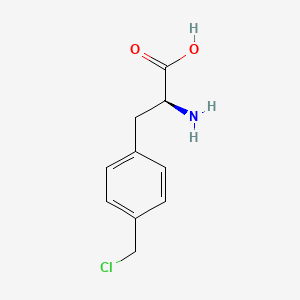

![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
